

# physiological role of Kisspeptin-54 (27-54) in humans

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Kisspeptin-54 (27-54) (human)

Cat. No.: B12637076

Get Quote

An In-depth Technical Guide to the Physiological Role of Kisspeptin-54 in Humans

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Kisspeptin-54 (KP-54) is a 54-amino acid peptide that is a product of the KISS1 gene.[1][2] It is the major circulating and most abundant isoform of a family of peptides, collectively known as kisspeptins, which are ligands for the G-protein coupled receptor 54 (GPR54), now more formally known as KISS1R.[1][3][4] Initially identified for its role in suppressing cancer metastasis, the kisspeptin/KISS1R signaling system has since been established as a master regulator of the reproductive axis in humans.[3][5] Loss-of-function mutations in the KISS1R gene are associated with hypogonadotropic hypogonadism, a condition characterized by a failure to undergo puberty, underscoring the system's critical role in reproductive function.[2][5] This guide provides a comprehensive overview of the physiological role of Kisspeptin-54 in humans, focusing on its signaling pathways, quantitative effects on the reproductive cascade, and its application in clinical research and therapeutics.

## **Kisspeptin-54 Signaling Pathway**

Kisspeptin-54 exerts its effects by binding to its receptor, KISS1R, which is predominantly expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[5][6] The activation of KISS1R initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq/11 protein, which, upon activation, stimulates phospholipase C (PLC).[7][8]



## Foundational & Exploratory

Check Availability & Pricing

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] The subsequent rise in intracellular Ca2+ and activation of protein kinase C (PKC) by DAG leads to the depolarization of the GnRH neuron, ultimately causing the synthesis and pulsatile release of GnRH.[7][8]





Click to download full resolution via product page

Kisspeptin-54 intracellular signaling cascade in GnRH neurons.



# Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Kisspeptin-54 is a potent activator of the HPG axis, acting as the primary upstream regulator of GnRH secretion.[5][9] Kisspeptin neurons, located in the arcuate and anteroventral periventricular nuclei of the hypothalamus, directly synapse with GnRH neurons.[10][11] The pulsatile release of GnRH into the hypophyseal portal system stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][12] These gonadotropins then act on the gonads (testes in males, ovaries in females) to stimulate gametogenesis and the production of sex steroids (testosterone and estradiol).[3] This entire cascade is tightly regulated by feedback mechanisms, where sex steroids can modulate the activity of kisspeptin neurons, creating a regulatory loop.[8]





Click to download full resolution via product page

The central role of Kisspeptin-54 in the HPG axis.

# Quantitative Effects of Kisspeptin-54 Administration in Humans

Numerous studies have quantified the potent effects of exogenous Kisspeptin-54 administration in humans. It consistently stimulates gonadotropin release in both men and women, with effects varying by dose, administration route, and, in women, the phase of the menstrual cycle.

#### **Effects in Men**

Intravenous infusion of KP-54 in healthy men elicits a robust and dose-dependent increase in LH, followed by smaller increases in FSH and a subsequent rise in testosterone.[1][13]

Table 1: Effects of Intravenous Kisspeptin-54 Infusion in Healthy Men



| Parameter                                | Administrat<br>ion<br>Protocol               | Baseline<br>Value<br>(Saline) | Post-KP-54<br>Value                            | Fold<br>Change /<br>Net<br>Increase | Reference    |
|------------------------------------------|----------------------------------------------|-------------------------------|------------------------------------------------|-------------------------------------|--------------|
| Mean<br>Plasma LH                        | 90-min IV<br>infusion (4<br>pmol/kg·mi<br>n) | 4.2 ± 0.5<br>U/liter          | 10.8 ± 1.5<br>U/liter                          | ~2.6x<br>increase                   | [14][15][16] |
| Mean Plasma<br>FSH                       | 90-min IV<br>infusion (4<br>pmol/kg·min)     | 3.2 ± 0.6<br>U/liter          | 3.9 ± 0.7<br>U/liter                           | ~1.2x<br>increase                   | [14][15][16] |
| Mean Plasma<br>Testosterone              | 90-min IV<br>infusion (4<br>pmol/kg·min)     | 21.7 ± 2.2<br>nmol/liter      | 24.9 ± 1.7<br>nmol/liter                       | ~1.15x<br>increase                  | [14][15][16] |
| LH Response<br>in Older Men              | 3-hr IV<br>infusion (1.0<br>nmol/kg/h)       | Vehicle<br>Control            | Significantly increased (p=0.003 vs young men) | Greater<br>response in<br>older men | [17]         |
| Testosterone<br>Response in<br>Older Men | 3-hr IV<br>infusion (all<br>doses)           | Vehicle<br>Control            | Significantly reduced vs young men (p≤0.009)   | Impaired<br>testicular<br>response  | [17]         |

(Values are presented as mean ± SEM or as described in the cited source)

#### **Effects in Women**

In women, the effect of KP-54 is strikingly dependent on the menstrual cycle phase, with the most potent stimulation of LH release observed during the preovulatory phase.[18][19]

Table 2: Effects of Subcutaneous Kisspeptin-54 Injection in Healthy Women



| Menstrual<br>Phase | Administration<br>Protocol | Outcome<br>Measure                   | Result                                          | Reference |
|--------------------|----------------------------|--------------------------------------|-------------------------------------------------|-----------|
| Follicular         | SC bolus (0.4<br>nmol/kg)  | Mean LH<br>increase over<br>baseline | 0.12 ± 0.17<br>IU/liter                         | [18][19]  |
| Preovulatory       | SC bolus (0.4<br>nmol/kg)  | Mean LH<br>increase over<br>baseline | 20.64 ± 2.91 IU/liter (P < 0.001 vs follicular) | [18][19]  |

| Luteal | SC bolus (0.4 nmol/kg) | Mean LH increase over baseline | 2.17  $\pm$  0.79 IU/liter (P < 0.01 vs follicular) |[18][19] |

## Therapeutic Applications in Hypothalamic Amenorrhea

In women with functional hypothalamic amenorrhea (HA), a condition of suppressed GnRH pulsatility, KP-54 has shown therapeutic potential by restoring gonadotropin secretion.[1][20]

Table 3: Effects of Kisspeptin-54 in Women with Hypothalamic Amenorrhea (HA)

| Administrat<br>ion<br>Protocol | Outcome<br>Measure        | Vehicle<br>(Control) | Kisspeptin-<br>54                        | Result                            | Reference |
|--------------------------------|---------------------------|----------------------|------------------------------------------|-----------------------------------|-----------|
| Twice daily<br>SC injection    | Serum LH<br>on Day 1      | Baseline             | Significantl<br>y increased<br>(P<0.001) | Acute restoration of LH secretion | [1]       |
| Constant IV infusion           | Mean peak<br>LH pulses/8h | 1.6 ± 0.4            | 5.0 ± 0.5                                | 3-fold<br>increase (P <<br>0.01)  | [20]      |

| Constant IV infusion | Mean peak LH pulse mass (IU/L) | 3.92  $\pm$  2.31 | 23.44  $\pm$  12.59 | 6-fold increase (P < 0.05) |[20] |



#### **Pharmacokinetics**

The pharmacokinetic profile of KP-54 has been characterized in human males following intravenous administration.

Table 4: Pharmacokinetics of Kisspeptin-54 in Humans

| Parameter                | Value (mean ± SEM)  |  |  |
|--------------------------|---------------------|--|--|
| Plasma Half-life         | 27.6 ± 1.1 min      |  |  |
| Metabolic Clearance Rate | 3.2 ± 0.2 ml/kg·min |  |  |
| Volume of Distribution   | 128.9 ± 12.5 ml/kg  |  |  |

Data from a study in healthy human males.[14][15][16]

# **Role in Ovarian Function and Fertility Treatments**

Beyond its central effects, evidence suggests kisspeptin and its receptor are expressed in the human ovary and may play a direct role in follicular development, oocyte maturation, and steroidogenesis.[21][22][23] This has led to its investigation as a novel therapeutic agent in assisted reproductive technology (ART). Specifically, KP-54 is being developed as a physiological trigger of final oocyte maturation for in vitro fertilization (IVF), representing a potentially safer alternative to human chorionic gonadotropin (hCG), particularly for women at high risk of Ovarian Hyperstimulation Syndrome (OHSS).[21][24][25]

Table 5: Efficacy of Kisspeptin-54 as an Oocyte Maturation Trigger in IVF



| Study<br>Population                 | KP-54 Dose<br>(SC bolus) | Oocyte<br>Maturation<br>Rate                | Live Birth<br>Rate (per<br>transfer) | Key Finding                                                               | Reference |
|-------------------------------------|--------------------------|---------------------------------------------|--------------------------------------|---------------------------------------------------------------------------|-----------|
| 60 women<br>at high risk<br>of OHSS | Varying<br>doses         | 95% of<br>patients<br>had mature<br>oocytes | 45%                                  | KP-54 is a safe and effective trigger, with no cases of significant OHSS. | [21]      |

| 53 women undergoing IVF | 6.4 or 12.8 nmol/kg | 91% (per retrieved oocyte) | 23% (12 live births) | KP-54 successfully triggers oocyte maturation leading to live births. |[25] |

## **Detailed Experimental Protocols**

The following sections detail the methodologies employed in key human studies to investigate the physiological effects of Kisspeptin-54.

### **Protocol 1: Intravenous Infusion in Healthy Males**

This protocol is based on the first-in-human study designed to determine the effects of elevating circulating kisspeptin levels on reproductive hormones in male volunteers.[14][15]

- Study Design: A double-blind, placebo-controlled, crossover study.
- Participants: Healthy male volunteers (n=6).
- Protocol: Each participant attended two study visits, receiving a 90-minute intravenous (IV) infusion of either Kisspeptin-54 (4 pmol/kg·min) or saline (0.9%) in random order.
- Blood Sampling: Venous blood samples were collected at regular intervals before, during, and after the infusion to measure plasma concentrations of LH, FSH, testosterone, and kisspeptin.



- Hormone Assays: Hormones were measured using specific and sensitive immunofluorometric or radioimmunoassays.
- Pharmacokinetic Analysis: The plasma half-life, metabolic clearance rate, and volume of distribution were calculated from the kisspeptin concentration data following the cessation of the infusion.



Click to download full resolution via product page

Experimental workflow for intravenous KP-54 administration in men.

# Protocol 2: Kisspeptin-54 as an Oocyte Maturation Trigger in IVF

This protocol outlines the use of Kisspeptin-54 to trigger final follicular maturation in women undergoing IVF, a key therapeutic application.[25]

- Study Design: A proof-of-concept, open-label study.
- Participants: Women (n=53) undergoing IVF with a GnRH antagonist protocol.
- Ovarian Stimulation:
  - Daily subcutaneous recombinant FSH (rFSH) was initiated on day 2 of the menstrual cycle.
  - A daily GnRH antagonist was started when the lead ovarian follicle reached >14 mm in diameter to prevent a premature natural LH surge.



#### • Triggering Protocol:

- When at least three follicles reached ≥18 mm, rFSH and GnRH antagonist injections were stopped.
- A single subcutaneous bolus injection of Kisspeptin-54 (at doses of 1.6, 3.2, 6.4, or 12.8 nmol/kg) was administered to trigger oocyte maturation.

#### · Outcome Measurement:

- Oocyte retrieval was performed via transvaginal ultrasound 36 hours after the kisspeptin injection.
- Retrieved oocytes were assessed for maturation (primary outcome).
- Mature oocytes underwent intracytoplasmic sperm injection (ICSI).
- One or two viable embryos were transferred.
- Clinical pregnancy and live birth rates were recorded.





Click to download full resolution via product page

Workflow for using KP-54 as an oocyte maturation trigger in IVF.



### **Conclusion and Future Directions**

Kisspeptin-54 is an indispensable regulator of the human reproductive axis, acting as the primary gatekeeper for GnRH release. Its potent stimulatory effect on gonadotropin secretion is well-documented in both sexes, highlighting its physiological significance. The nuanced, cycle-dependent response in women and its ability to restore LH pulsatility in pathological states underscore its complex role. The successful application of Kisspeptin-54 as a safer oocyte maturation trigger in IVF is a landmark achievement, translating fundamental physiological understanding into a tangible clinical benefit. Future research will likely focus on refining its therapeutic applications, exploring its role in other physiological processes, and developing long-acting kisspeptin analogs and antagonists for the treatment of a wider range of reproductive and hormone-dependent disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Kisspeptin Wikipedia [en.wikipedia.org]
- 4. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders [e-enm.org]
- 5. Kisspeptin/G protein-coupled receptor-54 system as an essential gatekeeper of pubertal development PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Kisspeptin Signaling in the Brain PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]

### Foundational & Exploratory





- 11. Kisspeptin signalling and its roles in humans PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Hypothalamic Response to Kisspeptin-54 and Pituitary Response to Gonadotropin-Releasing Hormone Are Preserved in Healthy Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Increasing LH Pulsatility in Women With Hypothalamic Amenorrhoea Using Intravenous Infusion of Kisspeptin-54 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Is There an Association Between Circulating Kisspeptin Levels and Ovarian Reserve in Women of Reproductive Age? | In Vivo [iv.iiarjournals.org]
- 23. connectsci.au [connectsci.au]
- 24. Frontiers | Kisspeptin/Kisspeptin Receptor System in the Ovary [frontiersin.org]
- 25. JCI Kisspeptin-54 triggers egg maturation in women undergoing in vitro fertilization [jci.org]
- To cite this document: BenchChem. [physiological role of Kisspeptin-54 (27-54) in humans].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12637076#physiological-role-of-kisspeptin-54-27-54-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com